molecular formula C8H10O2 B1213519 1,2-Benzenedimethanol CAS No. 612-14-6

1,2-Benzenedimethanol

Cat. No. B1213519
CAS RN: 612-14-6
M. Wt: 138.16 g/mol
InChI Key: XMUZQOKACOLCSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,2-Benzenedimethanol can be synthesized through various chemical processes. One notable method involves the reaction of 1,4-benzenediols with benzyltrimethylammonium tribromide in dichloromethane, yielding cyclohexadiene diones under certain conditions (Kajigaeshi et al., 1991).

Molecular Structure Analysis

The molecular structure of 1,2-Benzenedimethanol has been extensively studied. Research involving lanthanide-based frameworks has revealed diverse structural types ranging from one-dimensional chains to three-dimensional networks, highlighting the versatility of compounds related to 1,2-Benzenedimethanol in forming complex structures (Wang et al., 2012).

Chemical Reactions and Properties

1,2-Benzenedimethanol undergoes various chemical reactions, showcasing its reactivity and functional versatility. For example, its interaction with benzyltrimethylammonium tribromide leads to the formation of cyclohexadiene diones, which demonstrates its reactivity in organic synthesis (Kajigaeshi et al., 1991).

Physical Properties Analysis

The physical properties of 1,2-Benzenedimethanol and related compounds have been a focus of research, particularly in the context of their interaction with different metals and surfaces. Studies have explored how these compounds adsorb onto surfaces like gold and silver, revealing insights into their physical interactions and molecular orientations (Murty et al., 1998).

Chemical Properties Analysis

The chemical properties of 1,2-Benzenedimethanol are diverse. Its ability to participate in various chemical reactions, such as oxidation and coordination with different metals, is of significant interest. The formation of complex lanthanide frameworks, for instance, illustrates its chemical versatility and the potential for creating novel materials (Wang et al., 2012).

Scientific Research Applications

  • 1,2-Benzenedimethanol is a chemical compound with the formula C8H10O2 . It has a molecular weight of 138.1638 .
  • It’s also known as 2-Hydroxymethylbenzenemethanol or o-xylene-α,α’-diol .
  • It’s used as a raw material in chemical synthesis .
  • It’s soluble in water, ether, ethanol, and benzene .
  • It should be stored in cool, dry conditions in a sealed container .
  • It’s incompatible with oxidizing agents .

Future Directions

A green process for the oxidative lactonization of 1,2-benzenedimethanol by tungstic acid with aqueous H2O2 has been proposed. This process is considered economic and environmentally friendly, as the only by-product of H2O2 is water and the catalyst can be easily recovered .

properties

IUPAC Name

[2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUZQOKACOLCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060604
Record name 1,2-Benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060604
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedimethanol

CAS RN

612-14-6
Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name 1,2-Benzenedimethanol
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Record name o-xylene-α,α'-diol
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Record name 1,2-BENZENEDIMETHANOL
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Synthesis routes and methods I

Procedure details

Phthalide (5 mmol), a ruthenium complex 1 (0.025 mmol), and tetrahydrofuran (2 mL) were charged into a 100-mL autoclave equipped with a stirrer. Then, the mixture was subjected to hydrogenation at a hydrogen pressure of 5 MPa at 100° C. for 16 hours. The reaction liquid was analyzed by gas chromatography. As a result, 1,2-benzenedimethanol was obtained at a conversion rate of 66% and a selectivity of 99% or more.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
0.025 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of phthalic acid (9 g, 0.05 mol) in anhydrous THF (200 mL) was added to LAH (7.6 g, 0.2 mol) in THF (250 mL) dropwise, and the mixture was refluxed for 18 hours. The mixture was cooled in ice bath and carefully added water dropwise, followed by 50% NaOH (150 mL), and then removed the ice bath added water slowly with stirring until the gray precipitate turns white. The mixture was filtrated and the filtrate was concentrated to give crude 1,2-phenylenedimethanol (7 g, 92%).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Example 15 was repeated except for using 12.76 g (110 mmoles) of 1,3-dimethyl-2-methylene-1,3-propanediol and 8.62 g (50 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.69 g (110 mmoles) of 2-methylene-1,3-propanediol and 6.91 g (50 mmoles) of o-xylylene glycol respectively, to obtain 8.34 g of spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'6'-dimethyl-5'-methylene-3,2'-[1,3]dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except for using 10.53 g (76 mmoles) of 2-methyl-4-chloro-1,3-butanediol and 6.00 g (35 mmoles) of 4-chloro-o-xylylene glycol, instead of 9.48 g (76 mmoles of 4-chloro-1,3-butanediol and 4.76 g (35 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3dioxane.
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-chloro-1,3-butanediol
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Example 8 was repeated except for using 20.9 g (137 mmoles) of 3-methyl-5-chloro-1,4-pentanediol and 4.94 g (28.6 mmoles) of 4-chloro-o-xylylene glycol, instead of 19.0 g (137 mmoles) of 5-chloro-1,4-pentanediol and 3.95 g (28.6 mmoles) of o-xylylene glycol, respectively, to obtain spiro[7-chloro-1,5-dihydro-2,4-benzodioxepin-4'-methylene-5'-methyl-3,2'-[1,3]dioxepane].
[Compound]
Name
7-chloro-1,5-dihydro-2,4-benzodioxepin 4'-methylene-5'-methyl-3,2'-[1,3]dioxepane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-chloro-1,4-pentanediol
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
4.94 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzenedimethanol
Reactant of Route 2
1,2-Benzenedimethanol
Reactant of Route 3
1,2-Benzenedimethanol
Reactant of Route 4
1,2-Benzenedimethanol
Reactant of Route 5
1,2-Benzenedimethanol
Reactant of Route 6
Reactant of Route 6
1,2-Benzenedimethanol

Citations

For This Compound
405
Citations
Q Zhu, X Chu, Z Zhang, WL Dai, K Fan - Applied Catalysis A: General, 2012 - Elsevier
A series of tungsten oxide supported on commercial ZrO 2 was synthesized via a traditional impregnation method using ammonium tungstate, phosphotungstic acid hydrate and tungstic …
Number of citations: 18 www.sciencedirect.com
Z Zhang, Q Zhu, J Ding, X Liu, WL Dai - Applied Catalysis A: General, 2014 - Elsevier
A series of WO 3 /SnO 2 composite catalysts for the catalytic oxidation were prepared by co-precipitation-impregnation method and characterized with various techniques. The …
Number of citations: 25 www.sciencedirect.com
NMD Brown, BJ Meenan, GM Taggart - Spectrochimica Acta Part A …, 1992 - Elsevier
The IET spectra of 1,2-benzenedimethanol and 2-hydroxyphenethyl alcohol adsorbed on thin-film aluminium and magnesium oxide suggest that seven-membered chelate ring …
Number of citations: 4 www.sciencedirect.com
QJ Zhu, WL Dai, KN Fan - Green Chemistry, 2010 - pubs.rsc.org
A new economic and green route to synthesize phthalide from 1,2-benzenedimethanol using aqueous hydrogen peroxide as the oxidant and tungstic acid as the catalyst under organic …
Number of citations: 31 pubs.rsc.org
S Nagashima, S Kamiguchi, K Kudo, T Sasaki… - Chemistry …, 2011 - journal.csj.jp
1,2-Benzenedimethanol was reacted under a helium stream in the presence of [(Nb 6 Cl 12 )Cl 2 (H 2 O) 4 ]·4H 2 O supported on silica gel. When the temperature was raised above 200 …
Number of citations: 6 www.journal.csj.jp
P Haranath, MFS Babu, U Anasuyamma… - … Journal of Main …, 2005 - Wiley Online Library
Novel 3 substituted 1,5‐dihydro‐2,4,3‐benzodioxaphosphepine 3‐oxides (5a–h) were synthesized by reacting 1,2‐benzenedimethanol (1) with phosphorus tribromide in the presence …
Number of citations: 23 onlinelibrary.wiley.com
A Srivani, KT Venkateswara Rao, PSS Prasad… - Journal of Chemical …, 2014 - Springer
Vanadium-incorporated molybdophosporic acid catalysts supported on titania were prepared and characterized by FT-IR, X-ray diffraction and laser Raman spectroscopy. …
Number of citations: 5 link.springer.com
I Lalezari, EL Schwartz - Journal of medicinal chemistry, 1988 - ACS Publications
A series of 1-thia analogues of the pyrrolizine bis (carbamate) 9 (NSC-278214), namely 5-aryl-2, 3-dihydropyrrolo-[2, lb] thiazole-6, 7-dimethanol 6, 7-bis (isopropylcarbamates)(7a-d), …
Number of citations: 46 pubs.acs.org
MP Doyle, W Hu, B Chapman, AB Marnett… - Journal of the …, 2000 - ACS Publications
Stereoselectivity in intramolecular cyclopropanation reactions resulting in cyclopropane fusion with ten- and larger-membered rings has been examined using chiral copper(I) and …
Number of citations: 80 pubs.acs.org
UK Das, T Janes, A Kumar, D Milstein - Green Chemistry, 2020 - pubs.rsc.org
Herein we report the selective hydrogenation of cyclic imides to diols and amines, homogeneously catalyzed for the first time by a complex of an earth-abundant metal, a manganese …
Number of citations: 22 pubs.rsc.org

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